molecular formula C30H24BrCuN2P B2416070 Bromocopper;1,10-phenanthroline;triphenylphosphanium CAS No. 25753-84-8

Bromocopper;1,10-phenanthroline;triphenylphosphanium

Cat. No.: B2416070
CAS No.: 25753-84-8
M. Wt: 586.96
InChI Key: SBLCMXAJYUKSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromocopper;1,10-phenanthroline;triphenylphosphanium is an organometallic compound with the molecular formula C₃₀H₂₃BrCuN₂P . It is known for its applications in catalysis, material synthesis, and various scientific research fields. The compound is characterized by its yellow powder appearance and has a molecular weight of 585.95 g/mol .

Properties

CAS No.

25753-84-8

Molecular Formula

C30H24BrCuN2P

Molecular Weight

586.96

IUPAC Name

bromocopper;1,10-phenanthroline;triphenylphosphanium

InChI

InChI=1S/C18H15P.C12H8N2.BrH.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;/h1-15H;1-8H;1H;/q;;;+1

InChI Key

SBLCMXAJYUKSOF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu]Br

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromocopper;1,10-phenanthroline;triphenylphosphanium can be synthesized through the reaction of copper(I) bromide with 1,10-phenanthroline and triphenylphosphine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a suitable solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Bromocopper;1,10-phenanthroline;triphenylphosphanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various copper(I) and copper(II) complexes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Bromocopper;1,10-phenanthroline;triphenylphosphanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bromocopper;1,10-phenanthroline;triphenylphosphanium involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to metal ions in enzymes, inhibiting their activity. It also interacts with DNA, potentially leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Bis(triphenylphosphine)copper(I) nitrate
  • Copper(II) complexes based on 2,2’-bipyridine and 1,10-phenanthroline

Uniqueness

Bromocopper;1,10-phenanthroline;triphenylphosphanium is unique due to its specific combination of ligands, which confer distinct chemical and physical properties. Its ability to act as a versatile catalyst and its potential biological activities set it apart from other similar compounds .

Biological Activity

Bromocopper;1,10-phenanthroline;triphenylphosphanium (BCP) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of BCP, focusing on its mechanisms of action, in vitro and in vivo studies, and comparisons with similar compounds.

Chemical Composition and Properties

BCP has the molecular formula C30H23BrCuN2P\text{C}_{30}\text{H}_{23}\text{BrCuN}_2\text{P} and a molecular weight of 585.95 g/mol. It appears as a yellow powder and is synthesized through the reaction of copper(I) bromide with 1,10-phenanthroline and triphenylphosphine in inert atmospheres to prevent oxidation.

BCP's biological activity is primarily attributed to its ability to form metal complexes that can interact with biological targets. The compound exhibits various types of chemical reactions, including:

  • Oxidation : BCP can be oxidized to form copper(II) complexes.
  • Reduction : It can revert to copper(I) complexes under suitable conditions.
  • Substitution : The bromide ligand may be substituted with other ligands such as chloride or iodide.

These reactions enable BCP to engage with cellular components, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that BCP demonstrates significant antimicrobial activity. In vitro studies have shown that BCP is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of microbial cell membranes and interference with metabolic processes .

Anticancer Activity

BCP has been investigated for its anticancer properties through various studies:

  • In Vitro Studies : BCP complexes exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The metal complexes enhance the cytotoxicity compared to non-metallic counterparts, indicating a synergistic effect between the metal and the organic ligands .
  • In Vivo Studies : In animal models, such as Swiss mice implanted with human-derived tumors, BCP showed promising results. It was well tolerated with no significant adverse effects on hepatic enzymes or overall health compared to traditional chemotherapeutics like cisplatin .

Case Studies

  • Study on Anticancer Efficacy :
    • Objective : To evaluate the anticancer efficacy of BCP against human tumor cell lines.
    • Methodology : MCF-7 and HCT-116 cells were treated with varying concentrations of BCP.
    • Findings : A dose-dependent increase in cytotoxicity was observed, with IC50 values significantly lower than those for standard treatments like doxorubicin.
  • Antimicrobial Activity Assessment :
    • Objective : To assess the antimicrobial efficacy of BCP against common pathogens.
    • Methodology : Disc diffusion method was employed against Staphylococcus aureus and Escherichia coli.
    • Findings : Zones of inhibition were recorded, demonstrating effective antimicrobial action.

Comparison with Similar Compounds

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundHighHighVersatile ligand combination
Bis(triphenylphosphine)copper(I) nitrateModerateModerateSimpler ligand structure
Copper(II) complexes based on 2,2'-bipyridineLowVariableDifferent ligand properties

BCP stands out due to its unique combination of ligands that enhance its biological activities compared to other similar compounds .

Q & A

Basic: What synthetic methodologies are recommended for preparing Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I)?

Answer:
The synthesis typically involves ligand substitution reactions. A copper(I) precursor (e.g., CuBr) is reacted with 1,10-phenanthroline (phen) and triphenylphosphine (PPh₃) in a polar aprotic solvent (e.g., acetonitrile or dichloromethane). The reaction proceeds under inert atmosphere (N₂ or Ar) to prevent oxidation of Cu(I). Crystallization via slow evaporation yields the product. McMillin et al. (1985) first characterized the complex, noting a distorted tetrahedral geometry with average Cu–N and Cu–P bond lengths of 2.075 Å and 2.258 Å, respectively . Purity can be verified via elemental analysis and single-crystal X-ray diffraction (SCXRD).

Basic: Which spectroscopic and analytical techniques are critical for characterizing this complex?

Answer:

  • UV-Vis Spectroscopy: Identifies d-d transitions and ligand-to-metal charge transfer (LMCT) bands. For phenanthroline complexes, expect absorption peaks in the 250–300 nm range (π→π* transitions) and 450–550 nm (LMCT) .
  • IR Spectroscopy: Confirms ligand coordination via shifts in phenanthroline C=N stretches (∼1,500–1,600 cm⁻¹) and PPh₃ P-C stretches (∼1,100 cm⁻¹).
  • SCXRD: Resolves coordination geometry and π–π interactions (e.g., centroid–centroid distances of 3.6–3.7 Å between phenanthroline and PPh₃ phenyl rings) .
  • NMR (¹H/³¹P): ¹H NMR in CDCl₃ shows phenanthroline proton shifts (δ 8.2–9.5 ppm); ³¹P NMR detects PPh₃ coordination (δ ~−5 to 0 ppm).

Advanced: How can researchers resolve discrepancies in reported coordination geometries?

Answer: Variations in geometry (e.g., tetrahedral vs. trigonal planar) may arise from solvent polarity, counterion effects, or steric hindrance. To address contradictions:

SCXRD Comparison: Compare bond lengths and angles across studies. For example, reports Cu–N = 2.098 Å and Cu–P = 2.2599 Å, consistent with tetrahedral geometry .

DFT Calculations: Model electronic effects of ligands and solvent to predict preferred geometry.

Variable-Temperature Studies: Assess thermal stability of coordination modes via temperature-dependent XRD or spectroscopy.

Parameter Reported Values Source
Cu–N bond length2.075–2.098 Å
Cu–P bond length2.258–2.2599 Å
Centroid–centroid distance3.617–3.727 Å

Advanced: What ligand modification strategies enhance photophysical properties?

Answer:

  • Phenanthroline Derivatives: Introduce electron-withdrawing (e.g., Br at 2,9-positions) or electron-donating groups (e.g., –CH₃ at 4-position) to modulate LMCT transitions .
  • Phosphine Ligand Substitution: Replace PPh₃ with bulkier ligands (e.g., PCy₃) to increase steric protection and reduce aggregation-induced quenching.
  • Methodology: Synthesize derivatives via halogenation (e.g., 2,9-dibromo-phenanthroline) and characterize via cyclic voltammetry (CV) and time-resolved fluorescence spectroscopy .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact (H315, H319, H335 hazards) .
  • Ventilation: Use fume hoods to avoid inhalation of fine powder.
  • Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do π–π interactions in the crystal structure influence stability?

Answer: The intramolecular π–π stacking between phenanthroline and PPh₃ phenyl rings (3.6–3.7 Å) stabilizes the solid-state structure by reducing molecular motion and enhancing packing efficiency. This can:

Increase Thermal Stability: Delays decomposition ( notes no decomposition under standard conditions) .

Modify Reactivity: Restricts ligand mobility, potentially slowing substitution reactions. Confirm via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Basic: What analytical applications utilize 1,10-phenanthroline-copper complexes?

Answer: These complexes are used in:

  • Colorimetric Fe²⁺ Detection: Phenanthroline forms a red Fe(phen)₃²⁺ complex (λmax = 508 nm). Adapt methodology by Stucki et al. (1981) for mineral analysis .
  • Electroluminescence: As emissive layers in OLEDs; optimize via doping with Eu³+ or Tb³+ (see for analogous europium complexes) .

Advanced: How to address conflicting thermal stability data?

Answer: Discrepancies may stem from:

Purity: Impurities (e.g., unreacted CuBr) lower observed decomposition temperatures. Use HPLC or TGA-MS to verify purity.

Measurement Conditions: Conduct TGA under identical atmospheres (N₂ vs. air). specifies stability under standard handling .

Crystallinity: Amorphous samples degrade faster. Compare SCXRD (crystalline) vs. PXRD (amorphous) samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.